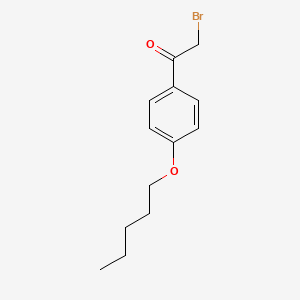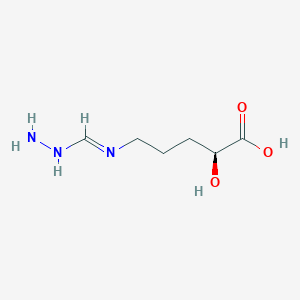
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Guanidino-2-hydroxypentanoic acid is a chiral amino acid derivative known for its unique structure and properties. It is characterized by the presence of a guanidino group and a hydroxyl group attached to a pentanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-hydroxypentanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-arginine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-arginine are protected using suitable protecting groups to prevent unwanted reactions.
Hydroxylation: The protected L-arginine undergoes hydroxylation at the appropriate position to introduce the hydroxyl group.
Deprotection: The protecting groups are removed to yield (S)-5-Guanidino-2-hydroxypentanoic acid.
Industrial Production Methods
Industrial production methods for (S)-5-Guanidino-2-hydroxypentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Guanidino-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the guanidino group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-5-Guanidino-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-5-Guanidino-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: A naturally occurring amino acid with a similar guanidino group but lacking the hydroxyl group.
L-Ornithine: Another amino acid with a similar structure but without the guanidino group.
L-Citrulline: An amino acid that is structurally similar but differs in the functional groups attached to the carbon backbone.
Uniqueness
(S)-5-Guanidino-2-hydroxypentanoic acid is unique due to the presence of both the guanidino and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions and reactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C6H13N3O3 |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-9-4-8-3-1-2-5(10)6(11)12/h4-5,10H,1-3,7H2,(H,8,9)(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
KGWNQTTUJOZFCG-YFKPBYRVSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)O)CN=CNN |
Kanonische SMILES |
C(CC(C(=O)O)O)CN=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


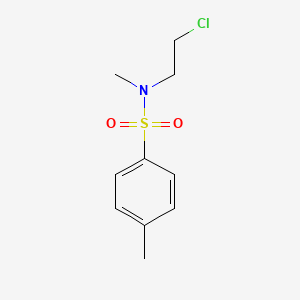
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)
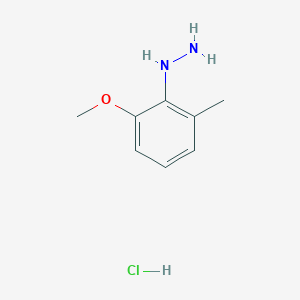
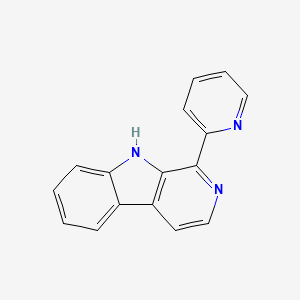
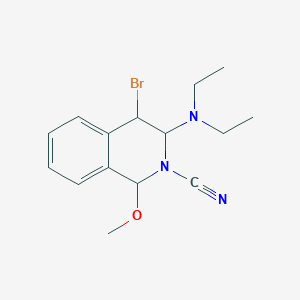
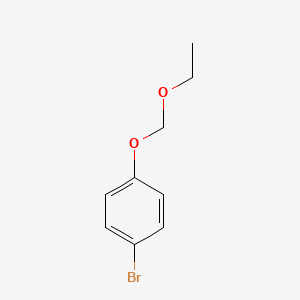
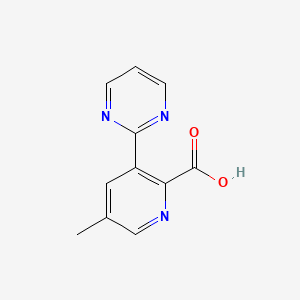
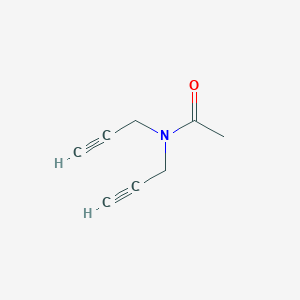


![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
